

# A Comparative Guide to the Charge Mobility of Anthanthrene and Pentacene

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## Compound of Interest

Compound Name: Anthanthrene

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For researchers, scientists, and drug development professionals, understanding the charge transport properties of organic semiconductors is paramount for the advancement of organic electronics. This guide provides a detailed comparison of the charge mobility of two prominent polycyclic aromatic hydrocarbons: **anthanthrene** and pentacene. By examining experimental data and outlining the methodologies used to obtain them, this document serves as a valuable resource for selecting materials with optimal performance for various applications.

## At a Glance: Anthanthrene vs. Pentacene Charge Mobility

Pentacene has long been a benchmark material in organic electronics, renowned for its relatively high charge carrier mobility. **Anthanthrene**, another polycyclic aromatic hydrocarbon, has also been investigated, primarily through its derivatives, for its potential in electronic devices. This comparison delves into the quantitative differences in their charge transport characteristics.

Organic Semiconductor	Charge Carrier Type	Mobility (cm <sup>2</sup> /Vs)	Measurement Technique	Substrate/Dielectric	Comments
Pentacene	Hole	~0.1 - 1.0	Organic Field-Effect Transistor (OFET)	Si/SiO <sub>2</sub>	Typical range for thin-film transistors.
Hole	up to 8	Single-Crystal OFET	Various	Demonstrates the intrinsic potential of the material without grain boundaries.	
Hole	~2.3	Single-Crystal OFET	Si/SiO <sub>2</sub>	Anisotropic behavior observed.[1]	
Hole	up to 5	Single-Crystal OFET	Ionic Liquid Gate	High mobility achieved with ionic liquid-assisted vacuum deposition.[2]	
Anthanthrene Derivative	Hole	up to 0.078	OFET	Si/SiO <sub>2</sub>	Thiophene-appended anthanthrene, mobility enhanced by solvent annealing.
Anthracene	Hole	~0.02	Single-Crystal OFET	Si/SiO <sub>2</sub>	Data for the parent aromatic hydrocarbon, anthracene,

provides a  
reference.<sup>[3]</sup>

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## Understanding the Comparison: Key Factors Influencing Mobility

The charge mobility of an organic semiconductor is not an intrinsic constant but is highly dependent on a multitude of factors, including:

- **Molecular Packing:** The arrangement of molecules in the solid state significantly impacts the efficiency of charge hopping between adjacent molecules. Pentacene's herringbone packing structure is known to be favorable for charge transport.
- **Crystallinity:** Single crystals, with their long-range molecular order and absence of grain boundaries, typically exhibit the highest charge mobilities. Polycrystalline thin films, which are more common in device applications, have lower mobilities due to charge trapping at grain boundaries.
- **Purity of the Material:** Impurities can act as charge traps, impeding the movement of charge carriers and reducing mobility.
- **Device Architecture and Fabrication:** The geometry of the device, the nature of the dielectric interface, and the deposition techniques used for the organic semiconductor and electrodes all play a crucial role in the measured mobility.
- **Measurement Technique:** Different experimental methods, such as Organic Field-Effect Transistor (OFET), Time-of-Flight (TOF), and Space-Charge Limited Current (SCLC), can yield different mobility values as they probe charge transport under different conditions.

## Experimental Protocols: Measuring Charge Mobility

A variety of techniques are employed to characterize the charge carrier mobility in organic semiconductors. Below are detailed overviews of the most common methods cited in the comparison table.

### Organic Field-Effect Transistor (OFET) Measurement

The OFET is a three-terminal device that allows for the determination of charge mobility by measuring the transistor's current-voltage characteristics.

Device Fabrication: A typical bottom-gate, top-contact OFET structure is fabricated as follows:

- A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide (SiO<sub>2</sub>) layer acting as the gate dielectric.
- The organic semiconductor (pentacene or **anthanthrene**) is deposited onto the SiO<sub>2</sub> surface. For small molecules, this is often done via thermal evaporation in a high-vacuum chamber. The substrate temperature and deposition rate are critical parameters that influence the film morphology and crystallinity.
- Source and drain electrodes, typically made of gold (Au), are then deposited on top of the organic layer through a shadow mask.

Mobility Extraction: The field-effect mobility ( $\mu$ ) is calculated from the transfer characteristics of the OFET, which is a plot of the drain current ( $I_D$ ) versus the gate voltage ( $V_G$ ) at a constant source-drain voltage ( $V_D$ ). In the saturation regime, the mobility can be extracted using the following equation:

$$I_D = (W / 2L) * \mu * C_i * (V_G - V_T)^2$$

where:

- W is the channel width
- L is the channel length
- C<sub>i</sub> is the capacitance per unit area of the gate dielectric
- V<sub>T</sub> is the threshold voltage

## Time-of-Flight (TOF) Measurement

The TOF technique directly measures the time it takes for a sheet of charge carriers to drift across a known thickness of the organic semiconductor under an applied electric field.

#### Experimental Setup:

- A sample is prepared by sandwiching a relatively thick film (several micrometers) of the organic semiconductor between two electrodes. One electrode is semi-transparent.
- A short pulse of light with a photon energy greater than the bandgap of the semiconductor is directed through the semi-transparent electrode, generating electron-hole pairs near this electrode.
- An external voltage is applied across the sample, causing either electrons or holes (depending on the polarity of the voltage) to drift across the film.
- The transient photocurrent is measured as the charge carriers move. The transit time ( $t_T$ ) is determined from the shape of the photocurrent transient.

Mobility Calculation: The drift mobility ( $\mu$ ) is then calculated using the formula:

$$\mu = d / (t_T * E) = d^2 / (t_T * V)$$

where:

- $d$  is the thickness of the organic film
- $E$  is the applied electric field
- $V$  is the applied voltage

## Space-Charge Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility of a material by analyzing the current-voltage (I-V) characteristics of a single-carrier device.

#### Device and Measurement:

- A device is fabricated with the organic semiconductor sandwiched between two electrodes that are chosen to have Ohmic contacts for the charge carrier of interest (either holes or electrons). This ensures that the current is limited by the bulk properties of the semiconductor and not by the injection at the contacts.

- The I-V characteristic of the device is measured in the dark.

Mobility Determination: In the ideal trap-free SCLC regime, the current density (J) is proportional to the square of the applied voltage (V) and is described by the Mott-Gurney law:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2 / d^3)$$

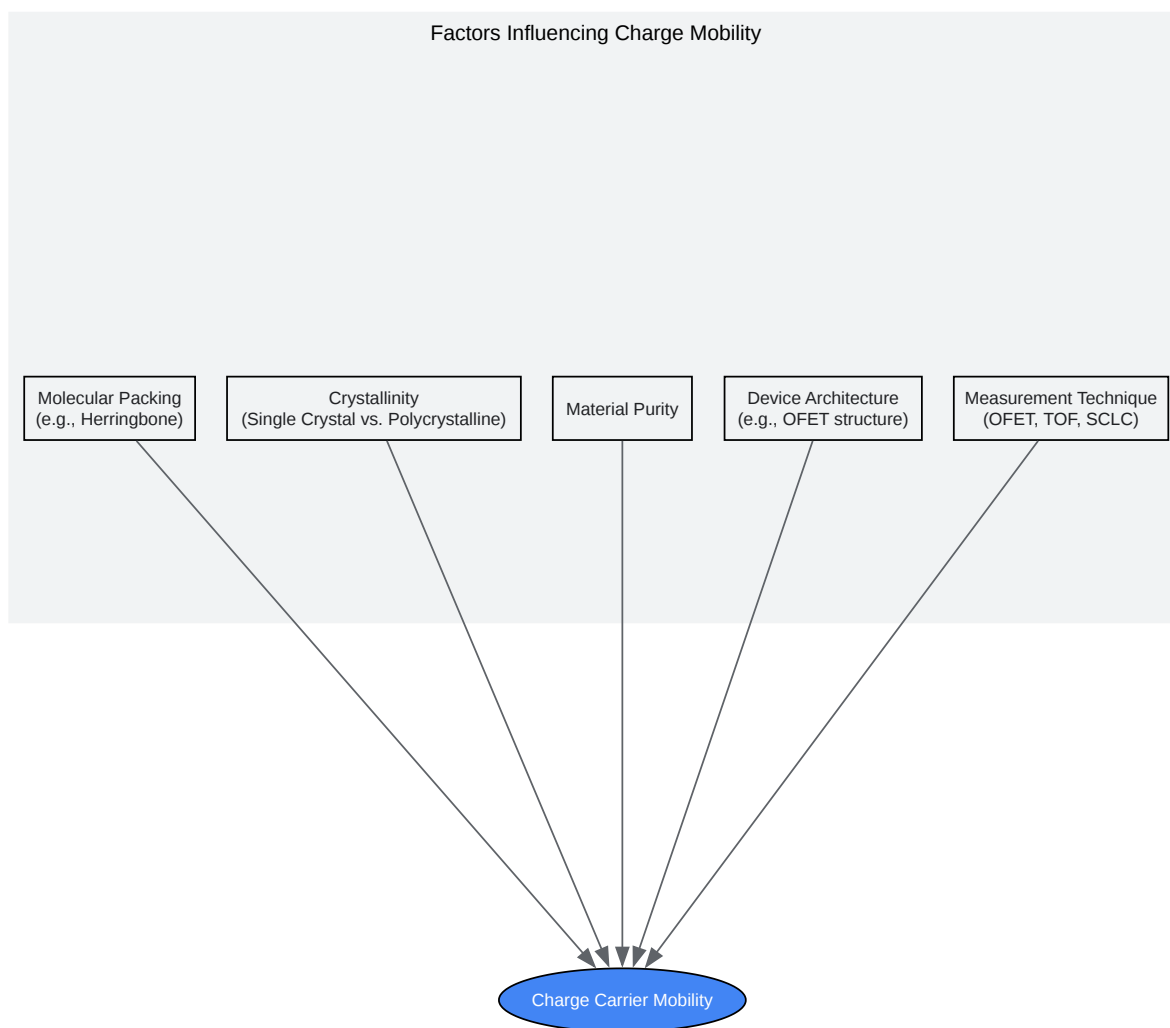
where:

- $\epsilon_0$  is the permittivity of free space
- $\epsilon_r$  is the relative permittivity of the material
- $\mu$  is the charge carrier mobility
- $d$  is the thickness of the organic layer

By plotting J versus  $V^2$ , the mobility can be extracted from the slope of the linear region.

## Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.



OFET Fabrication Workflow



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